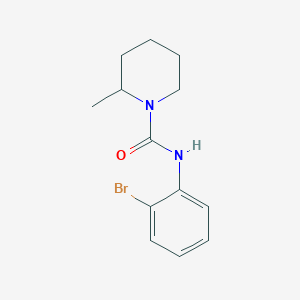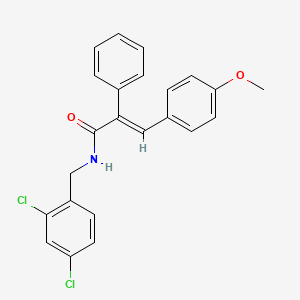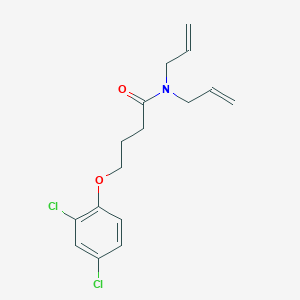![molecular formula C19H24FN3O2 B4775257 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4775257.png)
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide
Overview
Description
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide, also known as FIPI, is a small molecule inhibitor that has gained attention in the scientific community due to its potential use in various research applications. FIPI is a potent inhibitor of phospholipase D (PLD), an enzyme that plays a crucial role in various cellular processes. In
Mechanism of Action
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide works by binding to the catalytic domain of PLD and inhibiting its activity. PLD catalyzes the hydrolysis of phosphatidylcholine to produce phosphatidic acid (PA), a lipid second messenger that plays a crucial role in various cellular processes. By inhibiting PLD activity, 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide prevents the production of PA and disrupts the downstream signaling pathways that rely on PA.
Biochemical and Physiological Effects:
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide can inhibit PLD activity in a dose-dependent manner. Additionally, 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit cell migration and invasion in cancer cells, suggesting that it may have potential as an anti-cancer agent. In vivo studies have shown that 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide can reduce inflammation and improve insulin sensitivity in mice, suggesting that it may have potential as a treatment for inflammatory and metabolic diseases.
Advantages and Limitations for Lab Experiments
One advantage of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide is its specificity for PLD, which allows researchers to study the role of PLD in various cellular processes without affecting other signaling pathways. Additionally, 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide is a small molecule inhibitor, which makes it easier to use in lab experiments compared to other methods of PLD inhibition. However, one limitation of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide is its potential for off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide in scientific research. One area of interest is the role of PLD in cancer progression and metastasis. 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit cell migration and invasion in cancer cells, suggesting that it may have potential as an anti-cancer agent. Additionally, 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide has been shown to improve insulin sensitivity in mice, suggesting that it may have potential as a treatment for metabolic diseases. Further research is needed to explore these potential applications of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide and to develop new treatments based on its mechanism of action.
Scientific Research Applications
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide has been used in various scientific research applications due to its ability to inhibit PLD activity. PLD plays a crucial role in various cellular processes, including membrane trafficking, cytoskeletal organization, and signal transduction. By inhibiting PLD activity, 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide can help researchers understand the role of PLD in these processes and develop new treatments for diseases that involve PLD dysfunction.
properties
IUPAC Name |
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O2/c1-12(2)9-22-19(25)14-7-18(24)23(11-14)6-5-13-10-21-17-4-3-15(20)8-16(13)17/h3-4,8,10,12,14,21H,5-7,9,11H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDXCVLQWJPIOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1CC(=O)N(C1)CCC2=CNC3=C2C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![butyl 3-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B4775183.png)
![N-{3-[(ethylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B4775188.png)
![5-chloro-2-methoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B4775189.png)
![4-cyano-5-{[2-cyano-3-(1-isopropyl-1H-indol-3-yl)acryloyl]amino}-N,N,3-trimethyl-2-thiophenecarboxamide](/img/structure/B4775203.png)
![methyl 4-[5-(4-butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B4775208.png)
![4-[(5-chloro-2-thienyl)methyl]-N-(4-ethylphenyl)-1-piperazinecarboxamide](/img/structure/B4775219.png)
![2-[5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B4775225.png)

![2-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-hydroxyethyl)acetamide](/img/structure/B4775244.png)
![5-{[(2-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4775256.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-3-isopropoxybenzamide](/img/structure/B4775258.png)
![7-chloro-8-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline](/img/structure/B4775269.png)